(1-Ethynylcyclobutyl)methanamine;hydrochloride
Description
(1-Ethynylcyclobutyl)methanamine hydrochloride is a cyclobutane-derived amine compound characterized by an ethynyl substituent on the cyclobutyl ring and a methanamine group. The cyclobutyl ring introduces significant ring strain, which may enhance reactivity or binding affinity in pharmaceutical applications .
Properties
IUPAC Name |
(1-ethynylcyclobutyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-2-7(6-8)4-3-5-7;/h1H,3-6,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNYRGMGDAPSSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCC1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethynylcyclobutyl)methanamine hydrochloride typically involves the reaction of cyclobutylmethanamine with ethynylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the ethynylation process. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of (1-Ethynylcyclobutyl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(1-Ethynylcyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
(1-Ethynylcyclobutyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Ethynylcyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets. The ethynyl group allows the compound to participate in various chemical reactions, influencing its biological activity. The exact pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
2-(Cyclobutylmethoxy)ethan-1-amine Hydrochloride ()
- Structure : Cyclobutylmethoxy group linked to ethanamine.
- Applications : Used in pharmaceutical and agrochemical research due to its adaptable structure.
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine Hydrochloride ()
- Structure : Cyclobutyl-oxadiazole hybrid linked to ethanamine.
- Applications: Oxadiazole rings are known for metabolic stability, suggesting utility in bioactive molecules.
Table 1: Cyclobutyl-Containing Amine Hydrochlorides
| Compound | Molecular Formula | Molecular Weight | Key Features | Applications |
|---|---|---|---|---|
| (1-Ethynylcyclobutyl)methanamine HCl | C₇H₁₀NCl | 155.62* | Ethynyl group, high ring strain | Pharmacological research |
| 2-(Cyclobutylmethoxy)ethan-1-amine HCl | C₇H₁₆ClNO | 165.67 | Ether linkage, lipophilic | Agrochemicals, drug design |
| N-[(5-Cyclobutyl-oxadiazolyl)methyl]ethanamine HCl | C₉H₁₅ClN₄O | 230.70 | Oxadiazole heterocycle | Bioactive molecule synthesis |
*Calculated based on standard atomic weights.
Aromatic/Heteroaromatic Methanamine Hydrochlorides
Table 2: Aromatic/Heteroaromatic Methanamine Derivatives
| Compound | Molecular Formula | Melting Point (°C) | Spectral Features | Biological Activity |
|---|---|---|---|---|
| (6,7-Dihydro-thienopyranyl)methanamine HCl | C₉H₁₂ClNOS | Not reported | Distinct thienopyran $^{13}\text{C}$ shifts | TAAR1 agonist (schizophrenia) |
| (4-(Methylsulfinyl)phenyl)methanamine HCl | C₈H₁₂ClNOS | Not reported | Broad NH₃⁺ peaks in $^{1}\text{H}$ NMR | Potential enzyme modulation |
Sulfonyl and Alkyl-Substituted Ethylamine Hydrochlorides
N-Methylethanamine Hydrochloride ()
- Structure : Simple alkyl-substituted amine.
- Properties : Lower molecular weight (109.59 g/mol) and higher volatility compared to cyclobutyl derivatives.
Table 3: Substituent Effects on Ethylamine Hydrochlorides
| Compound | Molecular Weight | Melting Point (°C) | Key Functional Group | Reactivity/Solubility |
|---|---|---|---|---|
| 2-(Methylsulfonyl)ethylamine HCl | 159.63 | 168–172 | Sulfonyl | High polarity, water-soluble |
| N-Methylethanamine HCl | 109.59 | Not reported | Methyl | Volatile, lipid-soluble |
Biological Activity
(1-Ethynylcyclobutyl)methanamine;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral treatments. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
- Chemical Name : this compound
- Molecular Formula : CHClN
- Molecular Weight : 145.62 g/mol
The compound features a cyclobutyl ring substituted with an ethynyl group and a methanamine moiety, which may contribute to its unique biological properties.
Antiviral Properties
Recent studies have indicated that this compound exhibits significant antiviral activity, particularly against Hepatitis B Virus (HBV). It acts as a Capsid Assembly Modulator (CAM), disrupting the assembly of HBV capsids, which is crucial for viral replication and infectivity.
- Capsid Disruption : The compound interferes with the assembly of HBV core proteins, leading to the formation of non-infectious capsids.
- Viral Replication Inhibition : By modulating capsid assembly, it reduces HBV DNA levels in infected cells.
Research Findings
A series of experiments conducted on various derivatives of the compound demonstrated its efficacy in reducing viral loads. The following table summarizes key findings:
Study 1: Efficacy Against HBV
In a controlled study involving HBV-infected hepatocytes, this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in viral replication, with significant effects observed at concentrations above 0.5 µM.
Study 2: Safety Profile Assessment
A safety assessment was conducted to evaluate the cytotoxicity of the compound in human liver cell lines. The findings suggested that even at high concentrations (up to 10 µM), the compound exhibited low cytotoxicity, making it a promising candidate for further development.
Q & A
Q. What are the recommended synthetic routes for (1-Ethynylcyclobutyl)methanamine hydrochloride, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis of (1-Ethynylcyclobutyl)methanamine hydrochloride involves two key steps: (1) constructing the cyclobutane ring with an ethynyl substituent and (2) introducing the methanamine group followed by hydrochloride salt formation. For cyclobutane derivatives, methods such as [2+2] photocycloaddition or ring-closing metathesis may be adapted . Amination can be achieved via reductive amination or nucleophilic substitution under acidic conditions (e.g., HCl), as seen in analogous cyclobutylmethanamine syntheses . Critical parameters include:
- Temperature control to avoid ring strain-induced side reactions.
- Catalyst selection (e.g., palladium for alkyne coupling).
- pH optimization during salt formation to ensure high crystallinity .
Reaction progress should be monitored via TLC or HPLC .
Q. Which analytical techniques are essential for confirming the structure and purity of (1-Ethynylcyclobutyl)methanamine hydrochloride?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies protons on the cyclobutane ring (δ 2.5–3.5 ppm, multiplet) and ethynyl group (absence of a proton signal due to symmetry).
- ¹³C NMR confirms the sp-hybridized ethynyl carbon (δ 70–85 ppm) and cyclobutane carbons .
- Mass Spectrometry (MS): High-resolution MS verifies the molecular ion ([M+H]⁺) and chloride adducts.
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% recommended for biological assays) .
- Elemental Analysis: Quantifies chloride content to validate salt stoichiometry .
Advanced Research Questions
Q. How does the ethynyl group on the cyclobutane ring influence the compound’s reactivity and biological activity compared to non-ethynylated analogs?
Methodological Answer: The ethynyl group introduces rigidity (via sp-hybridization) and enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation . Biologically, it may:
- Enhance receptor binding through π-π interactions or steric effects.
- Alter metabolic stability by resisting oxidation.
Experimental Design: - Compare binding affinities of ethynylated vs. methyl or hydrogen-substituted analogs using radioligand displacement assays (e.g., for serotonin receptors) .
- Perform molecular docking simulations to map interactions with target proteins (e.g., monoamine transporters) .
Q. What experimental strategies can resolve contradictions in reported biological activities of (1-Ethynylcyclobutyl)methanamine hydrochloride derivatives?
Methodological Answer: Contradictions may arise from:
- Stereochemical variations (e.g., undetected enantiomers).
- Impurities in synthesized batches.
Resolution Strategies: - Chiral Chromatography: Separate enantiomers to assess individual bioactivity .
- Batch Reproducibility Testing: Replicate synthesis under standardized conditions (e.g., HCl concentration, solvent purity) .
- Meta-Analysis: Cross-reference structural-activity relationships (SAR) from analogs like (1-(m-tolyl)cyclobutyl)methanamine hydrochloride to identify substituent-dependent trends .
Q. How can researchers design in vitro assays to elucidate the mechanism of action in neuropharmacological contexts?
Methodological Answer:
- Receptor Binding Assays: Use radiolabeled ligands (e.g., ³H-serotonin) to test displacement by the compound. Include positive controls (e.g., sertraline for serotonin reuptake inhibition) .
- Functional Assays:
- cAMP Accumulation: Measure G-protein-coupled receptor (GPCR) activation via ELISA.
- Calcium Imaging: Detect intracellular Ca²⁺ flux as a proxy for receptor agonism/antagonism .
- Dose-Response Curves: Calculate EC₅₀/IC₅₀ values to quantify potency. Use Hill slopes to infer cooperativity .
Q. What computational approaches are recommended to predict the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model membrane permeability (e.g., blood-brain barrier penetration) using lipid bilayer systems .
- ADMET Prediction Tools: Utilize software like SwissADME or ADMETLab to estimate:
- Solubility (LogP < 3 preferred).
- Metabolic Stability (cytochrome P450 interactions) .
- Quantum Mechanics (QM): Calculate partial charges and electrostatic potential surfaces to predict binding site interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
